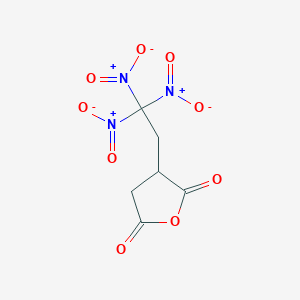
D-rhamnopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-rhamnopyranose: is a naturally occurring deoxy sugar, specifically a six-carbon monosaccharide with the molecular formula C6H12O5 . It is a stereoisomer of L-rhamnose and is commonly found in nature as a component of glycosides and polysaccharides. This compound is known for its role in the structural integrity of plant cell walls and its presence in various natural products, including antibiotics and flavonoids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-rhamnopyranose can be achieved through several methods. One common approach involves the glycosylation of D-mannopyranoside derivatives. For instance, phenyl 2,3,4-tri-O-benzoyl-1-thio-α-D-rhamnopyranoside can be synthesized from phenyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside . The reaction typically involves the use of dry dichloromethane as a solvent and molecular sieves to remove water. Thin-layer chromatography is used to monitor the reaction progress .
Industrial Production Methods
Industrial production of this compound often involves the enzymatic hydrolysis of natural glycosides. Enzymes such as α-L-rhamnosidase are used to hydrolyze the terminal L-rhamnose from various natural glycosides . This method is advantageous due to its specificity and efficiency, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
D-rhamnopyranose undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form rhamnonic acid.
Reduction: Reduction of this compound can yield rhamnitol.
Substitution: Various substitution reactions can occur, such as the formation of esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acid chlorides and alcohols are used for esterification and etherification reactions.
Major Products
Oxidation: Rhamnonic acid
Reduction: Rhamnitol
Substitution: Various esters and ethers
Applications De Recherche Scientifique
D-rhamnopyranose has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of D-rhamnopyranose involves its incorporation into glycosides and polysaccharides. In biological systems, enzymes such as α-L-rhamnosidase catalyze the hydrolysis of glycosidic bonds, releasing this compound . This process is crucial for the metabolism of various natural products and the structural integrity of cell walls .
Comparaison Avec Des Composés Similaires
D-rhamnopyranose is similar to other deoxy sugars such as L-rhamnose and D-allose. it is unique in its specific stereochemistry and its role in the formation of certain natural products . Similar compounds include:
L-rhamnose: A stereoisomer of this compound with similar chemical properties.
D-allose: Another deoxy sugar with different stereochemistry and biological functions.
D-glucose: A common monosaccharide with different functional properties.
This compound stands out due to its specific applications in the synthesis of glycosides and its presence in various natural products with medicinal properties .
Propriétés
Numéro CAS |
609-01-8 |
|---|---|
Formule moléculaire |
C6H12O5 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
(3S,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6?/m1/s1 |
Clé InChI |
SHZGCJCMOBCMKK-QTVWNMPRSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




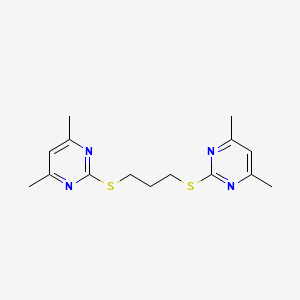

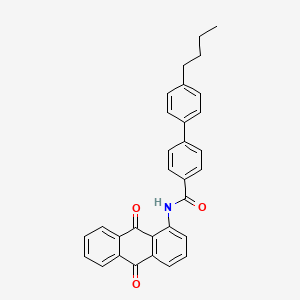
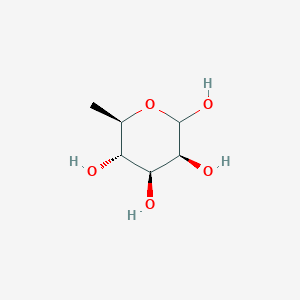

![N-[(4-ethoxyphenyl)carbonyl]glycylglycine](/img/structure/B14160617.png)
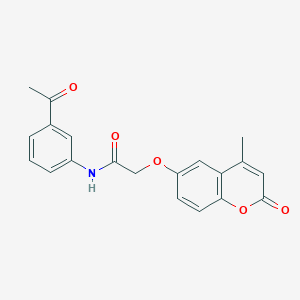
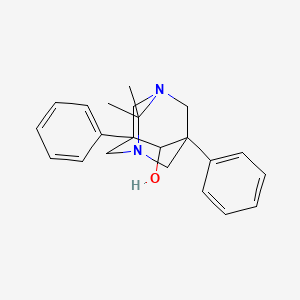

![5,7a-di-tert-butyl-3a,7a-dihydrospiro[indazole-6,2'-oxiran]-7(3H)-one](/img/structure/B14160635.png)
